N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C21H18N4O3 and its molecular weight is 374.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthetic routes and methodologies for creating 1,3,4-oxadiazole derivatives with various biological activities. For instance, a novel five-step synthetic route led to derivatives with potent α-glucosidase inhibitory potential, demonstrating the versatility of these compounds for therapeutic applications (Iftikhar et al., 2019). Additionally, the synthesis and characterization of these derivatives often involve advanced analytical techniques to confirm their structure and purity.
Biological Activities
1,3,4-Oxadiazole derivatives exhibit a wide range of biological activities, making them candidates for drug development. Some of the notable activities include:
- α-Glucosidase Inhibition: Certain derivatives have shown promising inhibitory effects on α-glucosidase, an enzyme target for diabetes management, suggesting potential applications in treating this condition (Iftikhar et al., 2019).
- Antimicrobial Activity: Various 1,3,4-oxadiazole compounds have been evaluated for their antimicrobial properties against different bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Joshi & Parikh, 2013).
- Antitumor Activity: Some derivatives have been assessed for their antitumor activities against various human tumor cell lines, highlighting the anticancer potential of 1,3,4-oxadiazole derivatives (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking and Computational Studies
Computational and pharmacological evaluations of 1,3,4-oxadiazole derivatives for toxicity assessment, tumor inhibition, and other pharmacological actions demonstrate the potential of these compounds in drug discovery processes. Computational studies, including molecular docking, help predict the interaction of these compounds with biological targets, aiding in the design of more effective therapeutic agents (Faheem, 2018).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3/c1-13(26)15-7-9-17(10-8-15)22-20(27)12-25-18-6-4-3-5-16(18)11-19(25)21-24-23-14(2)28-21/h3-11H,12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVQVLUIKXJWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.